5-Chloro-4-methyl-1,3-benzothiazol-2-amine
Overview
Description
The compound 5-Chloro-4-methyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of o-substituted amines with various reagents. For instance, novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles were synthesized from o-methylaniline with aromatic carbonic acids . Another synthesis route involves the reaction of 5-chloro-2-benzothiazolinone with methyl acrylate in the presence of triethylamine, leading to the formation of a compound that was further analyzed using X-ray crystallography . Additionally, chlorosulfonic acid has been used to treat 1,3-benzothiazol-2(3H)-one derivatives to afford sulfonyl chlorides, which can react further to produce sulfonic acids, esters, and amides .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, revealed the typical conformation of the benzothiazole unit and provided detailed bond lengths and angles . These structural analyses are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and reactions with nucleophiles. The compound 4,5-Dichloro-1,2-dithiole-3-thione, for example, undergoes a 1,3-dipolar cycloaddition to yield thioacyl chloride, which is reactive towards nucleophiles like o-substituted amines, leading to the formation of benzimidazole, benzoxazole, and benzothiazole derivatives . In another study, the chlorine atom at the 5-position of a benzoquinone ring was substituted by an amino group in a reaction with primary and secondary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The crystallographic study mentioned earlier provides insights into the steric interactions within the molecule, which can affect properties such as solubility, melting point, and reactivity . The electrochemical properties of these compounds have also been studied, revealing their potential applications in various fields .
Scientific Research Applications
Antitumor Activities
5-Chloro-4-methyl-1,3-benzothiazol-2-amine and its derivatives have been investigated for antitumor properties. A study by Chua et al. (1999) found that 2-(4-aminophenyl)benzothiazoles show selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The mechanism of action is suspected to involve drug metabolism, with different cell lines showing varying levels of drug uptake and biotransformation.
Fluorescent and Colorimetric pH Probe
In the field of chemical sensors, a study by Diana et al. (2020) developed a highly water-soluble fluorescent and colorimetric pH probe using a benzothiazole derivative. This probe demonstrates potential for real-time pH sensing in intracellular environments due to its high stability, selectivity, and large Stokes shifts.
Pharmacological Screening
Benzothiazoles, including this compound, have been explored for various pharmacological activities. Research by Raparla et al. (2013) on novel fluorobenzothiazole substituted pyrazole analogues showed promising antimicrobial and antioxidant activities.
Amino Acid Prodrugs for Antitumor Applications
Bradshaw et al. (2002) conducted a study on amino acid prodrugs of antitumor benzothiazoles. They found that these prodrugs can effectively revert to their parent amine in vivo, showing potential for breast and ovarian cancer treatment.
Synthesis and Characterization in Chemistry
Benzothiazoles, such as this compound, play a significant role in the synthesis and characterization of novel chemical compounds. For example, a study by Noolvi et al. (2014) explored the synthesis of azetidine-2-one derivatives of benzimidazole, assessing their antimicrobial and cytotoxic activities.
Chemical Transformations
Research by Dushamov et al. (2020) focused on the synthesis and transformations of benzothiazole derivatives, highlighting the chemical versatility and potential applications in various fields.
Future Directions
The future directions for 5-Chloro-4-methyl-1,3-benzothiazol-2-amine and similar compounds involve the development of more potent, new, and safe synthetic methodologies for azo dye derivatives . The pharmaceutical sector has significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has been found to have potent inhibitory activity against this target, making it a promising candidate for the development of new anti-tubercular drugs .
Mode of Action
This compound interacts with its target DprE1 by binding to its active site . This binding inhibits the enzymatic activity of DprE1, thereby disrupting the synthesis of the cell wall of Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 by this compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to the inability of the bacteria to maintain their cell wall, which is crucial for their survival and proliferation .
Pharmacokinetics
Its molecular weight of 19868 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis pathway, the compound causes the bacteria to lose their ability to maintain their cell wall, leading to their death .
properties
IUPAC Name |
5-chloro-4-methyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCGZHQFPODCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360808 | |
Record name | 2-Amino-5-chloro-4-methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65373-18-4 | |
Record name | 2-Amino-5-chloro-4-methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-4-methyl-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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